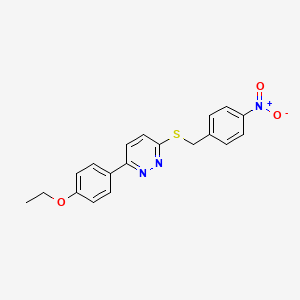

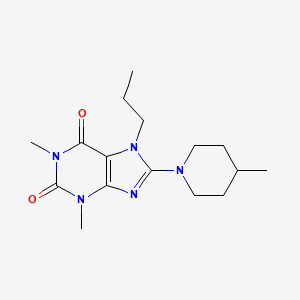

![molecular formula C15H11N3O2S B2362150 2-(1,1-dioxydo-4-phényl-2H-benzo[e][1,2,3]thiadiazin-2-yl)acétonitrile CAS No. 1428366-92-0](/img/structure/B2362150.png)

2-(1,1-dioxydo-4-phényl-2H-benzo[e][1,2,3]thiadiazin-2-yl)acétonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(1,1-dioxido-4-phenyl-2H-benzo[e][1,2,3]thiadiazin-2-yl)acetonitrile is a compound belonging to the class of benzothiadiazine-1,1-dioxides. This class of compounds is known for its diverse pharmacological activities, including antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, and more .

Applications De Recherche Scientifique

2-(1,1-dioxido-4-phenyl-2H-benzo[e][1,2,3]thiadiazin-2-yl)acetonitrile has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound exhibits biological activities such as antimicrobial and antiviral properties.

Medicine: It has potential therapeutic applications, including antihypertensive and anticancer activities.

Mécanisme D'action

Target of Action

The compound, also known as 2-(1,1-dioxo-4-phenyl-1lambda6,2,3-benzothiadiazin-2-yl)acetonitrile, has been reported to interact with several targets. The primary targets include AMPA receptors and PI3Kδ . AMPA receptors are involved in fast synaptic transmission in the central nervous system, while PI3Kδ is a lipid kinase involved in cellular functions such as cell growth and survival .

Mode of Action

The compound acts as a positive allosteric modulator of the AMPA receptors . This means it enhances the activity of these receptors, leading to increased synaptic transmission. As a PI3Kδ inhibitor, the compound prevents the action of PI3Kδ, thereby inhibiting cell growth and survival .

Biochemical Pathways

The compound’s action on AMPA receptors and PI3Kδ affects several biochemical pathways. By modulating AMPA receptors, it influences the glutamatergic signaling pathway , which plays a crucial role in synaptic plasticity, a key process in learning and memory . By inhibiting PI3Kδ, it impacts the PI3K/AKT signaling pathway , which is involved in cell cycle progression, cell survival, and apoptosis .

Result of Action

The compound’s action on AMPA receptors and PI3Kδ leads to various molecular and cellular effects. Its modulation of AMPA receptors can enhance synaptic transmission, potentially improving learning and memory . Its inhibition of PI3Kδ can suppress cell growth and survival, which could be beneficial in conditions characterized by excessive cell proliferation, such as cancer .

Analyse Biochimique

Biochemical Properties

The compound interacts with various enzymes, proteins, and other biomolecules. For instance, 1,2,4-benzothiadiazine-1,1-dioxide derivatives have been reported as KATP channel activators . These compounds have been found to be effective and selective inhibitors of insulin release from rat pancreatic B cells .

Cellular Effects

2-(1,1-dioxido-4-phenyl-2H-benzo[e][1,2,3]thiadiazin-2-yl)acetonitrile has shown to have effects on various types of cells and cellular processes. For example, it has been tested for anticancer activity against various cancer cell lines including lung, ovary, prostate, breast, and colon cancers . It exhibited moderate to good inhibitory activity against these cell lines .

Molecular Mechanism

The molecular mechanism of action of 2-(1,1-dioxido-4-phenyl-2H-benzo[e][1,2,3]thiadiazin-2-yl)acetonitrile involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, it has been found that cancer cell growth inhibition by certain derivatives could be in part due to the inhibition of tubulin polymerization .

Méthodes De Préparation

The synthesis of 2-(1,1-dioxido-4-phenyl-2H-benzo[e][1,2,3]thiadiazin-2-yl)acetonitrile typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route involves the cyclization of a precursor compound with sulfur and nitrogen-containing reagents . Industrial production methods may vary, but they generally follow similar principles with optimizations for yield and purity.

Analyse Des Réactions Chimiques

2-(1,1-dioxido-4-phenyl-2H-benzo[e][1,2,3]thiadiazin-2-yl)acetonitrile undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding sulfide.

Comparaison Avec Des Composés Similaires

2-(1,1-dioxido-4-phenyl-2H-benzo[e][1,2,3]thiadiazin-2-yl)acetonitrile can be compared with other benzothiadiazine-1,1-dioxide derivatives. Similar compounds include:

3,4-dihydro-2H-1,2,4-benzothiadiazine-1,1-dioxide: Known for its activity as a positive allosteric modulator of AMPA receptors.

7-chloro-4-(2-fluoroethyl)-3,4-dihydro-2H-1,2,4-benzothiadiazine-1,1-dioxide: Exhibits high activity in AMPA receptors. The uniqueness of 2-(1,1-dioxido-4-phenyl-2H-benzo[e][1,2,3]thiadiazin-2-yl)acetonitrile lies in its specific structural features and the resulting pharmacological activities.

Propriétés

IUPAC Name |

2-(1,1-dioxo-4-phenyl-1λ6,2,3-benzothiadiazin-2-yl)acetonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11N3O2S/c16-10-11-18-17-15(12-6-2-1-3-7-12)13-8-4-5-9-14(13)21(18,19)20/h1-9H,11H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLVQUVQRSDYWBH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN(S(=O)(=O)C3=CC=CC=C32)CC#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11N3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

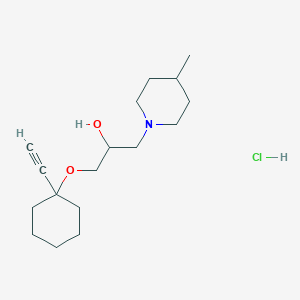

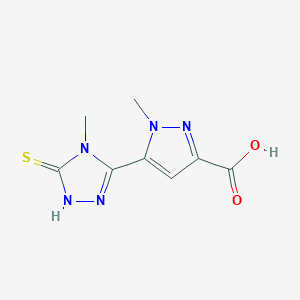

![6-(2,3-Dihydroxypropyl)-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2362067.png)

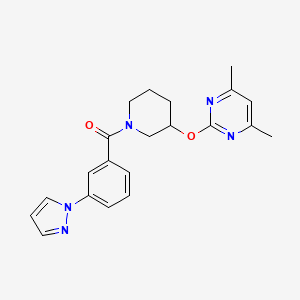

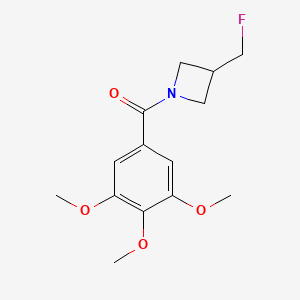

![2-amino-4-(4-ethoxy-3-methoxyphenyl)-7-methyl-5-oxo-6-(pyridin-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2362072.png)

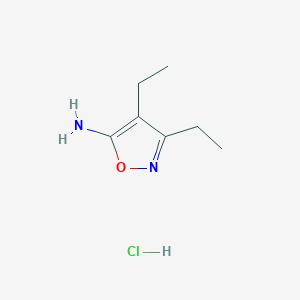

![3-Bromo-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]benzamide](/img/structure/B2362074.png)

![3-hexyl-9-(4-methoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2362077.png)

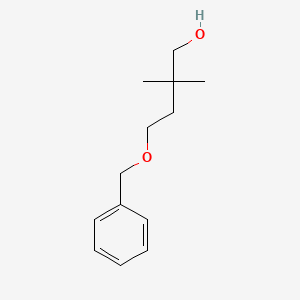

![N-[3-hydroxy-3-(oxan-4-yl)propyl]-2,2-dimethylpropanamide](/img/structure/B2362087.png)

![2-(2-{2-[3,5-Di(tert-butyl)-4-hydroxybenzyl]diazenyl}-2-oxoethyl)-1-isoindolinone](/img/structure/B2362090.png)